ethyl 2-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.16410520 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate is a complex organic compound that incorporates an oxadiazole moiety, which has been the focus of various studies due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
Property | Value |
---|---|
Chemical Formula | C₁₅H₁₈N₄O₃ |
Molecular Weight | 302.33 g/mol |
IUPAC Name | This compound |
Appearance | White to off-white powder |
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives similar to this compound. For instance:
- Cytotoxicity Studies : In vitro assays have shown that derivatives with oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for some oxadiazole-containing compounds were reported as low as 1.8 µM, indicating strong anticancer activity comparable to standard chemotherapeutics like Doxorubicin .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways. This is facilitated by the modulation of key signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
Research has also indicated that compounds similar to this compound exhibit antimicrobial properties:
- Bacterial Inhibition : Some studies have demonstrated that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .
- Fungal Activity : Compounds with similar structures have shown antifungal activity against various fungal strains, making them candidates for further development as antifungal agents .
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
In a recent study published in the Egyptian Journal of Chemistry, a series of oxadiazole derivatives were synthesized and evaluated for their biological activities. Among these derivatives, one compound exhibited an IC50 value of 3 µM against MCF-7 cells, showcasing promising anticancer properties . The study emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of benzamide derivatives containing oxadiazole moieties. The results indicated that specific substitutions on the oxadiazole ring significantly influenced the anticancer activity against RET kinase pathways. One derivative showed an IC50 value of 0.5 µM in inhibiting RET kinase activity, suggesting that modifications can lead to potent therapeutic agents .
Properties
IUPAC Name |
ethyl 2-[[2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-3-21-25-26-22(31-21)19-13-15-9-5-8-12-18(15)27(19)14-20(28)24-17-11-7-6-10-16(17)23(29)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHVXBPSCFGJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.